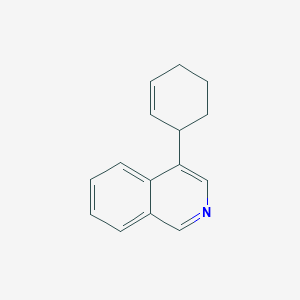

4-(2-Cyclohexenyl)isoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclohex-2-en-1-ylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15/h2,4-6,8-12H,1,3,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIWJYLFRRZNJFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)C2=CN=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Cyclohexenyl Isoquinoline and Analogous Structures

Direct C-4 Alkylation and Annulation Strategies for Isoquinolines

Direct functionalization at the C-4 position of isoquinolines presents a challenge due to the inherent electronic properties of the ring system, which typically favor reactions at other positions. acs.org However, several strategies have been devised to achieve C-4 substitution.

Metal-Catalyzed C-4 Functionalization (e.g., Rhodium-catalyzed)

Transition metal catalysis offers powerful tools for the C-H functionalization of heterocycles. Rhodium(III)-catalyzed reactions have been successfully employed for the synthesis of various substituted isoquinolines. acs.orgbohrium.com For instance, rhodium(III)-catalyzed C–H/N–H bond functionalization of aryl amidines with α-substituted ketones provides a route to 1-aminoisoquinolines. acs.org While not a direct route to 4-alkylated isoquinolines, this highlights the utility of rhodium in activating the isoquinoline (B145761) core.

More directly relevant are rhodium-catalyzed reductive functionalizations of isoquinolinium salts. acs.orgnih.gov These reactions often proceed under mild conditions and can utilize a range of electrophiles. researchgate.net For example, the rhodium-catalyzed reaction of isoquinolinium salts with enones can lead to the formation of C-4 alkylated products. d-nb.info Although a specific example for the introduction of a cyclohexenyl group via this method is not detailed in the provided results, the general applicability to various enones suggests its potential.

| Catalyst | Reactants | Product Type | Yield (%) | Reference |

| [CpRhCl2]2/AgBF4 | Aryl amidine, α-TsO acetophenone | 1-Aminoisoquinoline (B73089) | 80 | acs.org |

| [RhCpCl2]2 | Isoquinolinium salt, Methyl vinyl ketone | C-4 Alkylated tetrahydroisoquinoline | 86 | d-nb.info |

Acid-Catalyzed Dearomatization and Alkylation Pathways

Acid-catalyzed methods provide a metal-free alternative for the C-4 functionalization of isoquinolines. A notable strategy involves the temporary dearomatization of the isoquinoline ring, rendering the C-4 position susceptible to nucleophilic attack. One such method utilizes benzoic acid as a nucleophilic reagent and vinyl ketones as electrophiles to achieve C-4 alkylation. nih.govresearchgate.netacs.org This reaction proceeds without the need for pre-activation of the isoquinoline nitrogen. acs.orgacs.org The proposed mechanism involves the formation of a 1,2-dihydroisoquinoline (B1215523) intermediate, which then undergoes a Michael addition at C-4, followed by rearomatization. acs.org

The Povarov reaction, a formal [4+2] cycloaddition, is another powerful acid-catalyzed method for synthesizing quinoline (B57606) and isoquinoline derivatives. wikipedia.org It typically involves the reaction of an aromatic imine with an electron-rich alkene. wikipedia.org Variations of this reaction have been developed to allow for the synthesis of 2,4-substituted quinolines, and by extension, could be adapted for isoquinoline synthesis. acs.orgacs.orgnih.gov While direct application to the synthesis of 4-(2-Cyclohexenyl)isoquinoline is not explicitly described, the versatility of the Povarov reaction in forming C-C bonds at the C-4 position is noteworthy. jst.org.in

Nucleophilic Addition and Subsequent Cyclization Approaches at C-4

Nucleophilic addition to the isoquinoline ring, particularly after its activation as an isoquinolinium salt, is a common strategy for introducing substituents. acs.orgnih.gov The C-1 and C-4 positions of isoquinolinium salts are electrophilic and susceptible to attack by nucleophiles. acs.org By carefully choosing the nucleophile and reaction conditions, functionalization at the C-4 position can be achieved.

One approach involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. This forms an eneamido anion intermediate that can be trapped in situ with various electrophiles at the C-4 position, leading to a diverse array of highly substituted isoquinolines. nih.gov Another strategy is the free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts, which has been used to synthesize pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline derivatives. beilstein-journals.org While these examples lead to fused polycyclic systems, they demonstrate the principle of forming new rings and substituents at the C-4 position through cyclization.

Dearomatization-Rearomatization Sequences for 4-Substituted Isoquinolines

A powerful and increasingly popular strategy for the functionalization of N-heteroarenes involves a sequence of dearomatization followed by rearomatization. acs.orgscilit.com This approach temporarily breaks the aromaticity of the isoquinoline ring, allowing for selective transformations that would be difficult to achieve on the aromatic system directly.

Regioselective Hydrosilylation-Promoted Dearomatization of Isoquinolines

Hydrosilylation is a key method for the dearomatization of N-heterocycles. frontiersin.org Transition metal catalysts, including iridium and ruthenium, have been shown to effectively catalyze the regioselective hydrosilylation of isoquinolines. rsc.orgkaust.edu.sa Iridium catalysts, for instance, can provide N-silyl-1,2-dihydroisoquinolines in quantitative yields under mild conditions. rsc.org Ruthenium catalysts have also been employed for the 1,2-hydrosilylation of quinolines and other N-heterocycles, including isoquinoline. frontiersin.orgkaust.edu.sa This dearomatization step generates a more reactive dihydroisoquinoline intermediate that can then be further functionalized. A photoinduced dearomative hydrosilylation has also been reported, offering an alternative activation method. acs.org

| Catalyst | Hydrosilane | Product Type | Yield | Reference |

| [Ir(coe)2Cl]2 | Et2SiH2 | N-silyl-1,2-dihydroisoquinoline | Quantitative | rsc.org |

| [RuCl(PPh3)2(η5-(3-phenylindenylidene))] | Et3SiH | 1,2-dihydroisoquinoline | Excellent | kaust.edu.sa |

| Photoinduced | HSiCl3 | C7-silylated dihydroisoquinoline | - | acs.org |

Subsequent Cyclohexenyl Moiety Introduction

Following the dearomatization of the isoquinoline, the resulting enamine or a related reactive intermediate can be subjected to a reaction to introduce the desired cyclohexenyl group. While a direct, one-pot synthesis of 4-(2-Cyclohexenyl)isoquinoline from a dearomatized intermediate is not explicitly detailed in the provided search results, the general principles of enamine chemistry suggest this is a plausible route. The C-4 position of a 1,2-dihydroisoquinoline is nucleophilic and could potentially react with a suitable electrophilic source of the cyclohexenyl moiety, such as a cyclohexenyl halide or triflate, likely in the presence of a base or a transition metal catalyst.

An alternative strategy involves a dearomatization-rearomatization sequence for halogenation at the C-4 position. acs.org A cost-effective method for the direct halogenation of isoquinolines at the C-4 position has been developed using a one-pot sequence involving Boc2O-mediated dearomatization, electrophilic halogenation, and acid-promoted rearomatization. acs.org The resulting 4-haloisoquinoline is a versatile intermediate that can undergo various cross-coupling reactions, such as Suzuki, Sonogashira, or Stille coupling, to introduce a wide range of substituents, including a 2-cyclohexenyl group. acs.org

Multi-Component Reactions for Isoquinoline Scaffold Construction with Cyclohexenyl Moieties

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step, which is efficient in terms of time and resources. nih.govorganic-chemistry.org The application of MCRs to the synthesis of isoquinoline scaffolds, including those with cyclohexenyl groups, has been an area of active investigation.

One notable MCR involves the reaction of an o-tolualdehyde tert-butylimine, a nitrile, and an electrophile. harvard.edunih.gov In this process, the lithiated o-tolualdehyde tert-butylimine condenses with a nitrile to form an eneamido anion intermediate. This intermediate can then be trapped in situ by various electrophiles at the C4 position, leading to a diverse array of highly substituted isoquinolines. nih.gov While a direct example using a cyclohexenyl electrophile is not explicitly detailed, the versatility of this method suggests its potential for the synthesis of 4-(2-Cyclohexenyl)isoquinoline.

Another relevant MCR strategy involves the reaction of isoquinoline, dialkyl acetylenedicarboxylates, and phosphine (B1218219) oxides, which yields arylphosphinoyl-functionalized dihydroisoquinolines. frontiersin.org This three-component reaction proceeds under a nitrogen atmosphere and demonstrates the assembly of the isoquinoline core with concomitant functionalization. frontiersin.org

Furthermore, a four-component reaction (4CR) has been developed for the synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines, where one of the reactants is a terminal alkyne bearing a cyclohexene (B86901) ring. acs.org This reaction, involving isatin, tetrahydroisoquinoline, and the terminal alkyne in the presence of benzoic acid, proceeds through the formation of a spirooxindole intermediate. acs.org Although this leads to a fused isoquinoline system rather than a simple substituted one, it highlights the successful incorporation of a cyclohexenyl moiety in a multi-component setup.

The table below summarizes key aspects of multi-component reactions relevant to the synthesis of substituted isoquinolines.

| Reaction Type | Reactants | Key Intermediates | Potential for Cyclohexenyl Incorporation | Reference |

| Three-Component Reaction | o-Tolualdehyde tert-butylimine, Nitrile, Electrophile | Eneamido anion | Trapping with a cyclohexenyl electrophile | nih.gov |

| Three-Component Reaction | Isoquinoline, Dialkyl acetylenedicarboxylate, Phosphine oxide | Zwitterionic intermediate | Modification of reactants to include cyclohexenyl group | frontiersin.org |

| Four-Component Reaction | Isatin, Tetrahydroisoquinoline, Terminal alkyne with cyclohexene, Benzoic acid | Spirooxindole | Direct incorporation of a cyclohexenyl-bearing alkyne | acs.org |

Stereochemical Control in the Synthesis of Cyclohexenyl-Substituted Isoquinolines

Achieving stereochemical control is a critical aspect of synthesizing biologically active molecules, as different enantiomers or diastereomers often exhibit distinct pharmacological properties. thieme-connect.com The synthesis of cyclohexenyl-substituted isoquinolines presents a stereochemical challenge due to the chiral center that can be generated at the point of attachment of the cyclohexenyl group to the isoquinoline core, as well as the stereochemistry within the cyclohexenyl ring itself.

Recent advances in asymmetric synthesis have provided various strategies to control stereochemistry in isoquinoline synthesis. nih.gov These methods often involve the use of chiral catalysts or auxiliaries. For instance, chiral phosphine-catalyzed asymmetric annulation reactions have been employed to create chiral centers in isoquinoline-related structures with high enantioselectivity. thieme-connect.com

In the context of cyclohexenyl-substituted systems, palladium-catalyzed allylic alkylation is a well-established method for forming carbon-carbon bonds with stereocontrol. The stereochemical outcome of these reactions can be influenced by the nature of the palladium catalyst, the ligands, and the reaction conditions. The synthesis of 1-(2-diphenylphosphino-1-naphthyl)isoquinoline, a P,N-chelating ligand, has been instrumental in achieving high enantioselectivity in such transformations. capes.gov.br

Furthermore, cyclization of isoquinolinium salts has emerged as a stereoselective strategy for constructing various fused and spiro heterocyclic systems. nih.gov These reactions often proceed with high stereoselectivity, and the methodologies have been successfully applied to gram-scale synthesis. nih.gov While not directly focused on 4-(2-Cyclohexenyl)isoquinoline, these principles of stereocontrol are highly applicable.

The following table outlines strategies for achieving stereochemical control in related synthetic transformations.

| Methodology | Key Features | Applicability to Cyclohexenyl-Isoquinolines | Reference |

| Chiral Phosphine-Catalyzed Annulation | Enantioselective formation of six-membered rings. | Potential for creating chiral centers during isoquinoline ring formation. | thieme-connect.com |

| Palladium-Catalyzed Asymmetric Allylic Alkylation | Use of chiral ligands (e.g., P,N-chelating ligands) to control stereochemistry. | Direct method for introducing a chiral cyclohexenyl substituent. | capes.gov.br |

| Stereoselective Cyclization of Isoquinolinium Salts | High stereoselectivity in the formation of fused and spiro systems. | Adaptable for creating specific stereoisomers of cyclohexenyl-substituted isoquinolines. | nih.gov |

Synthetic Yield Optimization and Scalability Considerations for 4-(2-Cyclohexenyl)isoquinoline

Optimizing synthetic yields and ensuring the scalability of a reaction are crucial for the practical application of a synthetic method, particularly in the context of producing compounds for further study or commercial use.

For the synthesis of substituted isoquinolines, various factors can be tuned to maximize yield. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. organic-chemistry.org For instance, in the Bischler-Napieralski and Pictet-Spengler reactions, higher temperatures (140°C) and longer durations (30 minutes) in solvents like toluene (B28343) or under solvent-free conditions led to optimal results. organic-chemistry.org

The choice of catalyst and reaction conditions is also paramount. In rhodium(III)-catalyzed C-H annulation reactions for the synthesis of C6-substituted isoquinolino[1,2-b]quinazolines, acetonitrile (B52724) was found to be the superior solvent, leading to an 85% yield of the desired product. doi.org The use of other catalysts like Pd(OAc)₂ and [Ru(p-cym)Cl₂]₂ proved to be ineffective. doi.org

Scalability has been demonstrated for several isoquinoline synthetic routes. The rhodium-catalyzed method mentioned above is noted for its potential for large-scale synthesis. researchgate.net Similarly, a silver/rhodium relay catalysis strategy for C-H functionalization of in situ generated isoquinolines has been shown to be scalable, with gram-scale reactions performed to demonstrate its utility. researchgate.net

The table below provides a summary of factors influencing yield and scalability in relevant isoquinoline syntheses.

| Factor | Optimization Strategy | Example | Reference |

| Reaction Conditions | Microwave irradiation; higher temperatures. | Bischler-Napieralski reaction at 140°C. | organic-chemistry.org |

| Solvent | Screening for optimal solvent. | Acetonitrile in Rh(III)-catalyzed annulation. | doi.org |

| Catalyst | Selection of the most effective catalyst. | Rh(III) catalyst over Pd(OAc)₂ or [Ru(p-cym)Cl₂]₂. | doi.org |

| Scalability | Performing gram-scale or kilogram-scale reactions. | Rhodium-catalyzed C-H functionalization; synthesis of a quinoline-4-carboxamide derivative. | researchgate.net |

| Cost Analysis | Identifying key cost drivers in raw materials. | POCl₃ and quinoline-4-carboxylic acid in a multi-step synthesis. |

Chemical Transformations and Derivatization of 4 2 Cyclohexenyl Isoquinoline

Reactions Involving the Cyclohexenyl Moiety

The carbon-carbon double bond in the cyclohexenyl substituent is a versatile functional group, susceptible to a variety of addition and rearrangement reactions. These transformations allow for the selective modification of the carbocyclic portion of the molecule without altering the core isoquinoline (B145761) structure.

Hydrogenation and Reduction Strategies (e.g., Pd/C-catalyzed)

The double bond of the cyclohexenyl ring can be readily saturated via catalytic hydrogenation. This reaction typically involves treating the substrate with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly employed and efficient catalyst for this type of transformation. google.com.nagoogle.com The process converts the 4-(2-cyclohexenyl)isoquinoline to 4-cyclohexylisoquinoline. This method is highly effective for reducing olefinic double bonds. nih.gov While Pd/C is also used for the hydrogenation of the heterocyclic ring in quinolines and isoquinolines, the conditions can often be tuned to selectively reduce the more reactive alkene functionality. researchgate.netnih.govresearchgate.net

Table 1: Hydrogenation of the Cyclohexenyl Moiety

| Reaction | Reagents & Conditions | Product |

|---|

Cycloaddition Reactions (e.g., [2+2] Photocycloaddition)

Cycloaddition reactions offer a powerful method for constructing new ring systems. The alkene in the cyclohexenyl group can participate in various cycloadditions. A notable example is the [2+2] photocycloaddition, a reaction that occurs upon photo-irradiation, where two π-electron systems combine to form a cyclobutane (B1203170) ring. numberanalytics.comnih.gov For instance, the reaction of an olefin-containing heterocycle with a suitable partner, such as dimethyl malonate, under photochemical conditions can yield a bicyclo[2.2.0]hexane derivative fused to the original cyclohexyl ring. nih.gov The Diels-Alder reaction, a [4+2] cycloaddition, is another fundamental transformation for forming six-membered rings and represents a major class of cycloaddition reactions. numberanalytics.comresearchgate.net

Table 2: Cycloaddition of the Cyclohexenyl Moiety

| Reaction Type | Example Reagent | Product Type |

|---|---|---|

| [2+2] Photocycloaddition | Dimethyl Malonate, hv | Fused cyclobutane derivative |

Hydroboration-Oxidation Pathways

Hydroboration-oxidation is a two-step process that achieves the anti-Markovnikov hydration of an alkene. wikipedia.org In the first step, borane (B79455) (BH₃) or a borane derivative adds across the double bond of the cyclohexenyl ring. libretexts.orgmasterorganicchemistry.com This step is stereospecific, proceeding via syn-addition, where the boron and hydrogen atoms add to the same face of the double bond. wikipedia.orglibretexts.org The subsequent oxidation step, typically using hydrogen peroxide (H₂O₂) and a base, replaces the boron atom with a hydroxyl group. masterorganicchemistry.comambeed.com This sequence, when applied to 4-(2-cyclohexenyl)isoquinoline, would yield a 4-(hydroxycyclohexyl)isoquinoline derivative, with the hydroxyl group positioned on the less substituted carbon of the original double bond. nih.govnumberanalytics.com

Table 3: Hydroboration-Oxidation of the Cyclohexenyl Moiety

| Step | Reagents & Conditions | Intermediate/Product | Key Features |

|---|---|---|---|

| 1. Hydroboration | BH₃·THF | Organoborane intermediate | Anti-Markovnikov, Syn-addition |

Dihydroxylation and Epoxidation of the Cyclohexene (B86901) Ring

The alkene of the cyclohexenyl group can be converted into a vicinal diol (a glycol) through dihydroxylation, or into an epoxide.

Epoxidation: The reaction of the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide (an oxacyclopropane ring). libretexts.org This three-membered ring is a versatile synthetic intermediate.

Dihydroxylation: There are two main stereochemical pathways for dihydroxylation:

Syn-dihydroxylation: This can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, basic conditions. libretexts.orglibretexts.org The reaction proceeds through a cyclic intermediate to add two hydroxyl groups to the same face of the double bond. libretexts.org

Anti-dihydroxylation: This is typically achieved in a two-step process involving initial epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.orgkhanacademy.org The nucleophilic attack by water occurs from the side opposite the epoxide oxygen, resulting in the two hydroxyl groups being on opposite faces of the ring. libretexts.org A partially reduced quinoline (B57606) with a similar olefin moiety has been shown to undergo dihydroxylation. nih.gov

Table 4: Epoxidation and Dihydroxylation of the Cyclohexenyl Moiety

| Transformation | Reagents & Conditions | Product | Stereochemistry |

|---|---|---|---|

| Epoxidation | m-CPBA | 4-(Epoxycyclohexyl)isoquinoline | - |

| Syn-Dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | 4-(cis-Dihydroxycyclohexyl)isoquinoline | Syn-addition |

Isomerization Reactions

The position of the double bond within the cyclohexenyl ring can be altered through isomerization reactions. nih.gov These reactions typically require a catalyst, such as a transition metal complex or acid/base catalysis, to facilitate the migration of the double bond to a more thermodynamically stable position, often into conjugation with an adjacent substituent if possible. For instance, a sequence involving olefin isomerization was used in the multi-step synthesis of an opioid receptor-like 1 (ORL1) antagonist from a quinoline derivative. nih.gov Silver-catalyzed cycloisomerization reactions are also known for forming dihydroisoquinoline derivatives. rsc.org

Functionalization of the Isoquinoline Core

The isoquinoline ring system is a privileged scaffold in medicinal chemistry and is amenable to various functionalization reactions. nih.govrsc.org These reactions allow for the introduction of a wide range of substituents onto the heterocyclic core, enabling the modulation of the molecule's properties.

Methods for functionalizing the isoquinoline core include:

C-4 Functionalization: Direct alkylation at the C-4 position of the isoquinoline ring can be achieved. acs.org One method involves reacting the isoquinoline with a vinyl ketone in the presence of benzoic acid as a catalyst. acs.org Another approach is the palladium-catalyzed cyclization of o-alkynylbenzaldimines followed by alkenylation, which also introduces a substituent at the C-4 position. researchgate.net

Broader Substitution: A variety of synthetic strategies exist for introducing substituents at the C-1, C-3, and C-4 positions, as well as at the nitrogen atom (N-2). nih.govresearchgate.net These methods often involve transition metal-mediated cascade reactions, radical cascades, or cycloaddition/annulation reactions. nih.gov For example, a versatile method for creating highly substituted isoquinolines involves the condensation of lithiated o-tolualdehyde imines with nitriles, followed by trapping the intermediate with various electrophiles at the C-4 position. harvard.edu

Table 5: Selected Functionalization Reactions of the Isoquinoline Core

| Position | Reaction Type | Example Reagents | Product Type |

|---|---|---|---|

| C-4 | Acid-catalyzed Alkylation | Methyl vinyl ketone, Benzoic acid | 4-Alkylisoquinoline acs.org |

| C-4 | Pd-catalyzed Alkenylation | Alkene, Pd(OAc)₂ | 4-Alkenylisoquinoline researchgate.net |

| C-4 | Electrophilic Trapping | Lithiated imine + nitrile, then Electrophile (e.g., nBuI) | 4-Alkyl-3-substituted-isoquinoline harvard.edu |

N-Oxide Formation and Subsequent Transformations

The lone pair of electrons on the nitrogen atom of the isoquinoline ring allows for straightforward N-oxidation. This transformation not only alters the electronic properties of the heterocyclic system but also opens up new avenues for functionalization.

The oxidation of the isoquinoline nitrogen to an N-oxide is a common transformation, typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), or sodium percarbonate. researchgate.netamazonaws.com For 4-(2-Cyclohexenyl)isoquinoline, this reaction would yield 4-(2-Cyclohexenyl)isoquinoline N-oxide. The presence of the N-oxide group significantly activates the isoquinoline ring, particularly at the C-1 and C-3 positions, making them susceptible to nucleophilic attack. nih.gov

Subsequent transformations of the N-oxide derivative offer diverse synthetic possibilities. A notable reaction is the deoxygenative functionalization. For instance, in the presence of palladium catalysts, isoquinoline N-oxides can couple with olefins to yield 1-alkenylisoquinolines. scispace.com Another powerful, metal-free approach involves the reaction with N-sulfonyl-1,2,3-triazoles, which leads to the C-1 heteroarylation of the isoquinoline core. nih.gov This reaction proceeds through a nucleophilic attack of the N-oxide onto the triazole, followed by rearrangement and elimination to furnish the C-1 functionalized product. nih.gov Photochemical reactions of heteroaromatic N-oxides can also lead to rearrangements or deoxygenation. acs.org The specific pathway, whether it involves the excited singlet or triplet state, determines the outcome, with isomerizations and rearrangements often arising from the singlet state.

Table 1: Representative N-Oxidation Reactions of Isoquinoline Derivatives This table presents generalized reactions applicable to the isoquinoline scaffold, suggesting potential pathways for 4-(2-Cyclohexenyl)isoquinoline.

| Reagent | Product Type | Reference |

|---|---|---|

| m-CPBA | N-Oxide | amazonaws.com |

| H₂O₂ / Rhenium Catalyst | N-Oxide | researchgate.net |

| N-sulfonyl-1,2,3-triazole | C-1 Triazolyl Isoquinoline | nih.gov |

Grignard Reagent Addition and Related Organometallic Transformations

Organometallic reagents, particularly Grignard reagents (RMgX), are powerful carbon-based nucleophiles used to form new carbon-carbon bonds. masterorganicchemistry.com Their reaction with the 4-(2-cyclohexenyl)isoquinoline scaffold could potentially occur at several sites.

The most likely site of attack for a Grignard reagent on the isoquinoline core is the electrophilic C=N double bond. nih.gov Nucleophilic addition of a Grignard reagent to the C-1 position would lead to a 1-substituted-1,2-dihydroisoquinoline. While some sources suggest that Grignard reagents might not react with isoquinoline under standard conditions due to the aromatic stability, activation of the isoquinoline ring, for instance by N-oxidation, could facilitate such additions. quora.com

Alternatively, organometallic transformations can be directed at the cyclohexenyl moiety. For example, if the cyclohexenyl ring were part of a larger conjugated system or contained a leaving group, organocuprates or palladium-catalyzed cross-coupling reactions could be employed for its modification. However, in its native state, the alkene in the 2-cyclohexenyl group is not the primary site for Grignard attack in the presence of the more electrophilic isoquinoline C=N bond.

Table 2: Potential Organometallic Reactions with the Isoquinoline Scaffold This table outlines plausible reactions based on the general reactivity of isoquinolines with organometallic reagents.

| Reagent Type | Potential Reaction Site | Product Type | Reference |

|---|---|---|---|

| Grignard Reagent (RMgX) | C-1 | 1-Alkyl-1,2-dihydroisoquinoline | nih.gov |

| Organolithium (RLi) | C-1 | 1-Alkyl-1,2-dihydroisoquinoline | researchgate.net |

Advanced Derivatization for Complex Molecular Architectures

Building upon the fundamental transformations, 4-(2-cyclohexenyl)isoquinoline serves as a valuable starting block for the synthesis of more complex, multi-ring systems. These advanced derivatizations can create novel heterocyclic frameworks with potential applications in materials science and medicinal chemistry.

Formation of Fused Heterocyclic Systems Containing 4-(2-Cyclohexenyl)isoquinoline

The construction of fused heterocyclic systems is a cornerstone of synthetic chemistry, enabling the creation of structurally complex and diverse molecules. sioc-journal.cn The 4-(2-cyclohexenyl)isoquinoline scaffold offers two key reactive handles for such annulations: the isoquinoline core and the cyclohexenyl double bond.

One of the most powerful methods for forming six-membered rings is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgwvu.edu The double bond within the 2-cyclohexenyl group of 4-(2-cyclohexenyl)isoquinoline can act as a dienophile. Reaction with a suitable diene (e.g., 1,3-butadiene (B125203) or cyclopentadiene) could lead to the formation of a new six-membered ring fused to the cyclohexyl moiety, resulting in a complex tricyclic aliphatic system attached to the C-4 position of the isoquinoline. mychemblog.com This strategy offers a direct route to polycyclic architectures with high stereochemical control.

Furthermore, the isoquinoline ring itself can be a partner in annulation reactions to build fused systems. For example, transition metal-catalyzed cascade reactions are known to construct fused polycyclic scaffolds like indolo[2,1-a]isoquinolines from isoquinoline precursors. bohrium.com Rhodium(III)-catalyzed C-H activation and annulation reactions are particularly effective for creating such fused systems. wvu.edubohrium.com

Table 3: Potential Cycloaddition Reactions for Scaffold Elaboration This table illustrates hypothetical cycloaddition pathways for creating fused systems from the 4-(2-Cyclohexenyl)isoquinoline scaffold.

| Reaction Type | Reactive Moiety | Potential Reagent | Fused System | Reference |

|---|---|---|---|---|

| Diels-Alder [4+2] | Cyclohexenyl (Dienophile) | 1,3-Butadiene | Tricyclic-Alkyl-Isoquinoline | wikipedia.orgmychemblog.com |

| Rh(III)-Catalyzed Annulation | Isoquinoline C-H bonds | Alkynes | Fused Polyheterocycle | bohrium.com |

Scaffold Diversification through Post-Synthetic Modifications

Post-synthetic modification (PSM) is a powerful strategy that involves the chemical alteration of a pre-formed molecular scaffold to generate a library of diverse analogues. rsc.orgmdpi.com This approach is highly valuable for drug discovery and materials science, as it allows for the fine-tuning of molecular properties. The 4-(2-cyclohexenyl)isoquinoline structure is well-suited for PSM, offering multiple sites for diversification.

The cyclohexenyl double bond is a prime target for a variety of modifications. Standard alkene reactions such as hydrogenation would yield the corresponding 4-cyclohexylisoquinoline. Epoxidation followed by ring-opening with various nucleophiles could introduce a range of functional groups onto the cyclohexane (B81311) ring. Dihydroxylation, using reagents like osmium tetroxide, would produce a diol, which can be further derivatized.

The aromatic benzene (B151609) portion of the isoquinoline ring can undergo electrophilic substitution reactions, although the pyridine (B92270) ring's electron-withdrawing nature directs substitution to the C-5 and C-8 positions. uomustansiriyah.edu.iq Halogenation at these positions could introduce handles for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of a wide variety of aryl, vinyl, or alkynyl groups.

Finally, if other functional groups are introduced onto the scaffold (e.g., a carbonyl group via oxidation of the cyclohexenyl ring or C-4 alkylation with a ketone-containing electrophile), they can serve as synthetic handles for further derivatization into esters, amides, or amines, greatly expanding the accessible chemical diversity. acs.orgrsc.orgchemmethod.com

Mechanistic Elucidation and Computational Investigations of 4 2 Cyclohexenyl Isoquinoline Chemistry

Reaction Pathway Analysis and Transition State Modeling

The synthesis of 4-substituted isoquinolines can be achieved through various synthetic routes, with palladium-catalyzed cross-coupling reactions being particularly prominent. A plausible pathway for the synthesis of 4-(2-Cyclohexenyl)isoquinoline involves a Heck reaction between a 4-haloisoquinoline and cyclohexene (B86901). researchgate.netacs.orgcapes.gov.br

The reaction mechanism, as illustrated in Figure 1, is proposed to proceed through the following key steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the 4-haloisoquinoline to a low-valent palladium(0) complex to form a Pd(II)-isoquinolyl intermediate.

Olefin Coordination and Insertion: Cyclohexene then coordinates to the palladium center, followed by migratory insertion of the isoquinolyl group into the C=C bond of the cyclohexene. This step is crucial in determining the regioselectivity of the product.

β-Hydride Elimination: Subsequent β-hydride elimination from the resulting palladium-alkyl intermediate regenerates the double bond within the cyclohexenyl ring and forms a palladium-hydride species.

Reductive Elimination: Finally, reductive elimination of HX from the palladium-hydride complex regenerates the Pd(0) catalyst, completing the catalytic cycle.

Figure 1: Plausible reaction pathway for the synthesis of 4-(2-Cyclohexenyl)isoquinoline via a Heck reaction.

Transition state modeling for each of these elementary steps can be performed using computational methods to understand the energetics and kinetics of the reaction. The relative energies of the transition states for the migratory insertion step, for instance, can provide insights into the factors governing the regioselectivity of the addition. conicet.gov.ar

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure, reactivity, and spectroscopic properties of organic molecules. researchgate.nettandfonline.comresearchgate.net For 4-(2-Cyclohexenyl)isoquinoline, DFT calculations can provide a wealth of information.

DFT calculations can be employed to compute the energetic profiles of the synthetic routes to 4-(2-Cyclohexenyl)isoquinoline, as well as its subsequent derivatization reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. ubfc.fr This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction feasibility and kinetics.

Table 1: Hypothetical DFT-Calculated Energetic Data for the Heck Reaction

| Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

| 1 | Pd(0) + 4-Iodoisoquinoline | 0.0 |

| 2 | Oxidative Addition TS | +15.2 |

| 3 | Pd(II)-isoquinolyl intermediate | -5.7 |

| 4 | Olefin Insertion TS | +20.5 |

| 5 | Pd-alkyl intermediate | +2.1 |

| 6 | β-Hydride Elimination TS | +18.9 |

| 7 | Product Complex | -12.3 |

This data is hypothetical and serves to illustrate the application of DFT in reaction profiling.

In reactions involving 4-(2-Cyclohexenyl)isoquinoline, such as electrophilic additions to the cyclohexenyl double bond or further functionalization of the isoquinoline (B145761) ring, DFT can be used to predict the regioselectivity and stereoselectivity. researchgate.netrsc.org Analysis of the frontier molecular orbitals (HOMO and LUMO) and calculated atomic charges can indicate the most reactive sites for electrophilic or nucleophilic attack. researchgate.net

For instance, in the Heck reaction for its synthesis, the regioselectivity of the isoquinoline addition to cyclohexene can be rationalized by comparing the activation barriers of the possible insertion pathways. csic.es Similarly, for subsequent reactions, the stereochemical outcome can be predicted by modeling the transition states leading to different stereoisomers and identifying the lowest energy pathway. tandfonline.commdpi.com

Energetic Profiles of Synthetic and Derivatization Reactions

Spectroscopic Data Interpretation through Computational Methods (e.g., NMR, MS)

Computational methods, particularly DFT, are increasingly used to aid in the interpretation of spectroscopic data.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts using DFT has become a valuable tool for structure elucidation. d-nb.infonih.govwsu.edu By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of 4-(2-Cyclohexenyl)isoquinoline, its theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental data can help in the unambiguous assignment of signals, especially for complex molecules.

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for 4-(2-Cyclohexenyl)isoquinoline

| Atom | Predicted δ (ppm) | Experimental δ (ppm) |

| H-1 | 9.20 | 9.15 |

| H-3 | 8.50 | 8.48 |

| C-4 | 138.5 | 138.2 |

| C-1' | 130.2 | 130.5 |

| C-2' | 128.9 | 128.7 |

This data is hypothetical and illustrative.

Mass Spectrometry (MS): While direct prediction of mass spectra is less common, computational methods can be used to study the fragmentation patterns observed in MS. By calculating the bond dissociation energies and the stability of potential fragment ions, the observed fragmentation pathways can be rationalized.

In Silico Studies of Reactivity and Stability

In silico studies provide a platform to assess the reactivity and stability of molecules under various conditions without the need for extensive experimental work. researchgate.netnih.govresearchgate.netfrontiersin.orgscilit.comresearchgate.net

Reactivity Indices: DFT calculations can furnish a range of reactivity descriptors, such as chemical potential, hardness, softness, and electrophilicity index. These parameters, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of the molecule's reactivity. researchgate.net

Table 3: Hypothetical DFT-Calculated Reactivity Indices for Isoquinoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Hardness (η) | Electrophilicity (ω) |

| Isoquinoline | -6.52 | -0.89 | 2.82 | 1.65 |

| 4-Methylisoquinoline | -6.38 | -0.85 | 2.77 | 1.61 |

| 4-(2-Cyclohexenyl)isoquinoline | -6.45 | -0.95 | 2.75 | 1.68 |

This data is hypothetical and for comparative purposes.

Stability Analysis: The thermodynamic stability of 4-(2-Cyclohexenyl)isoquinoline can be assessed by calculating its heat of formation and Gibbs free energy. mdpi.com Furthermore, its stability in different solvent environments can be modeled using implicit or explicit solvent models in DFT calculations. ubfc.fr These in silico studies are invaluable for predicting the behavior of the compound in various chemical and biological systems.

Advanced Characterization Techniques for 4 2 Cyclohexenyl Isoquinoline and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of newly synthesized or isolated compounds. Unlike unit mass resolution spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), which allows for the determination of a unique elemental composition. hilarispublisher.com This precision is crucial for distinguishing between compounds that may have the same nominal mass but different molecular formulas.

For isoquinoline (B145761) derivatives, electrospray ionization (ESI) is a commonly used soft ionization technique that generates protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺ with minimal fragmentation. rsc.org The experimentally measured accurate mass is then compared against a calculated mass for a proposed chemical formula. A close match between the found and calculated values provides strong evidence for the molecular formula of the compound. rsc.orgmdpi.comd-nb.infonih.gov

Research Findings: Studies on various substituted isoquinolines demonstrate the power of HRMS-ESI for molecular formula confirmation. For instance, the analysis of amide-functionalized isoquinoline derivatives consistently shows a mass error of less than 5 ppm, confirming their elemental composition. rsc.org Similarly, tricyclic isoquinoline derivatives and those developed for biological screening have had their formulas unequivocally confirmed by HRMS, which is a critical first step before further structural analysis. mdpi.comd-nb.info

| Compound Structure (Analog) | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| Amide-Functionalized Isoquinoline | C16H20N2O3 | [M+Na]+ | 311.13661 | 311.13629 | rsc.org |

| Tricyclic Isoquinoline Derivative | C16H16NO4 | [M+H]+ | 286.1073 | 286.1099 | mdpi.com |

| Triazolo-isoquinoline Derivative | C13H9N3O2S | [M]•+ | 271.0983 | 271.1013 | d-nb.info |

| Pyrrolo[2,1-a]isoquinoline Derivative | C34H28FN3O | [M+H]+ | 514.2289 | 514.2283 | acs.org |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a single crystal. This technique is unparalleled in its ability to determine bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation in the solid state. mdpi.com

For chiral molecules like derivatives of 4-(2-cyclohexenyl)isoquinoline, X-ray crystallography is the gold standard for determining the absolute configuration of stereocenters, provided a suitable crystal can be grown. semanticscholar.orgeurjchem.com By using anomalous dispersion effects, the absolute structure can be confirmed without ambiguity. semanticscholar.orgeurjchem.com The data obtained also reveal details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern how the molecules pack in the crystal lattice. semanticscholar.orgmdpi.com

Research Findings: The crystal structures of numerous isoquinoline derivatives have been reported, confirming their molecular structures and, where applicable, their absolute configurations. researchgate.netiucr.org For example, the structure of a pyrido[1,2-b]isoquinoline derivative was determined, revealing a distorted half-chair conformation for the heterocyclic rings and confirming the absolute configuration of its two stereocenters. semanticscholar.orgeurjchem.com Similarly, the crystal structure of a 1-aminoisoquinoline (B73089) derivative was used to understand its solid-state fluorescent properties, showing how intermolecular interactions influence its packing. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Compound | methyl O-[(11R, 11aS)-4-oxo-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinolin-11-yl]carbonodithioate | eurjchem.com |

| Molecular Formula | C15H17NO2S2 | eurjchem.com |

| Crystal System | Orthorhombic | eurjchem.com |

| Space Group | P2₁2₁2₁ | eurjchem.com |

| Unit Cell Dimensions | a = 5.2804(5) Å, b = 8.1347(17) Å, c = 35.015(4) Å | eurjchem.com |

| Significance | Provided absolute configuration and detailed conformational analysis. | eurjchem.com |

Spectroscopic Analysis of Chiral Purity (e.g., GC with chiral derivatization)

The 2-cyclohexenyl substituent in 4-(2-cyclohexenyl)isoquinoline contains a stereocenter, meaning the compound can exist as a pair of enantiomers. Determining the enantiomeric purity, or enantiomeric excess (ee), of a chiral compound is critical in many fields. While X-ray crystallography can determine the absolute configuration of a single crystal, chromatographic methods are required to quantify the ratio of enantiomers in a bulk sample.

One powerful strategy for this analysis is gas chromatography (GC) combined with chiral derivatization. scirp.org This indirect approach involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA). numberanalytics.comslideshare.net This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using a standard, non-chiral GC column. scirp.orgchromatographyonline.com The relative peak areas of the two diastereomers in the resulting chromatogram directly correspond to the ratio of the original enantiomers, allowing for precise calculation of the enantiomeric excess.

Research Findings: A method for determining the enantiomeric composition of various substituted tetrahydroisoquinolines (THIQs) has been successfully developed based on this principle. scirp.org In this study, the THIQs were derivatized with (–)-(1R)-menthyl chloroformate, a chiral reagent. The resulting diastereomeric carbamates were readily separated and quantified using GC with mass spectrometric detection, achieving excellent resolution factors. scirp.org This approach has proven to be robust for a wide range of THIQ derivatives. scirp.org Alternatively, direct methods using GC or HPLC with a chiral stationary phase are also commonly employed for the enantioselective analysis of isoquinoline alkaloids and their derivatives. nih.govrsc.org

| Step | Description | Purpose |

|---|---|---|

| 1. Derivatization | The enantiomeric mixture (e.g., (R)- and (S)-4-(2-cyclohexenyl)isoquinoline) is reacted with a single enantiomer of a chiral derivatizing agent (e.g., (–)-(1R)-menthyl chloroformate). | To convert the inseparable enantiomers into separable diastereomers. |

| 2. Separation | The resulting mixture of diastereomers is injected into a gas chromatograph equipped with a standard (achiral) capillary column. | To separate the two diastereomers based on their different physical properties. |

| 3. Detection & Quantification | A detector (e.g., FID or MS) measures the signal for each separated diastereomer. The peak areas are integrated. | To determine the relative amounts of each diastereomer, which directly reflects the enantiomeric ratio of the original sample. |

Applications in Chemical Synthesis and Scaffold Development

4-(2-Cyclohexenyl)isoquinoline as a Versatile Synthetic Intermediate

The 4-(2-Cyclohexenyl)isoquinoline unit serves as a highly adaptable intermediate in the synthesis of more complex molecules. The presence of both the isoquinoline (B145761) ring system and the cyclohexenyl group allows for a variety of chemical transformations. The isoquinoline nitrogen can be quaternized, activating the ring system for nucleophilic addition or cycloaddition reactions. acs.org The double bond in the cyclohexenyl ring is amenable to a range of reactions, including hydrogenation, oxidation, and addition reactions, providing a handle to introduce further functionality and stereocenters.

The strategic positioning of the cyclohexenyl group at the C4 position of the isoquinoline ring is crucial. This arrangement allows for intramolecular reactions, which are often entropically favored and can proceed with high stereoselectivity, to construct intricate polycyclic systems. acs.org For instance, metal-catalyzed processes can generate highly electrophilic species, such as π-allyl complexes, from the cyclohexenyl substituent, which can then undergo intramolecular nucleophilic attack by the isoquinoline nitrogen. acs.org

A testament to the versatility of substituted isoquinolines is the development of methods for their rapid construction from multiple components in a single operation. nih.govharvard.edu These methods often involve the condensation of lithiated o-tolualdehyde derivatives with nitriles, followed by in situ trapping with various electrophiles to afford a diverse array of highly substituted isoquinolines. nih.govharvard.edu This approach highlights the potential for creating a library of 4-substituted isoquinoline derivatives, including those with cyclohexenyl moieties, for further synthetic elaboration.

Enantioselective Synthesis of Advanced Cyclohexenyl-Isoquinoline Scaffolds

The creation of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. snnu.edu.cnrsc.org The development of asymmetric catalytic methods to access chiral cyclohexenyl-isoquinoline scaffolds has therefore been a significant area of research. These scaffolds are considered "privileged" due to their frequent appearance in bioactive molecules. snnu.edu.cn

One powerful strategy involves the enantioselective dearomatization of the isoquinoline ring system. acs.org While examples of asymmetric dearomatization are still emerging, they hold great promise for the controlled generation of multiple stereocenters. acs.org Chiral catalysts, such as those based on chiral cyclopentadienyl (B1206354) (Cpx) ligands complexed with metals like rhodium or iridium, have been successfully employed in asymmetric C-H functionalization reactions to build chiral heterocyclic scaffolds. snnu.edu.cn

For instance, chiral phosphoric acids (CPAs) have been used in combination with silver salts to catalyze enantioselective dearomative cyclization cascades of tryptamine (B22526) derivatives, leading to complex polycyclic indole (B1671886) alkaloids with high enantiomeric excess. acs.org Similar strategies could be envisioned for the synthesis of chiral cyclohexenyl-isoquinoline scaffolds, where a chiral catalyst controls the stereochemical outcome of an intramolecular cyclization involving the cyclohexenyl group and the isoquinoline core. The choice of ligand and metal is critical in achieving high stereocontrol. snnu.edu.cn

| Catalyst System | Reaction Type | Key Feature |

| Chiral Phosphoric Acid (CPA) / Ag(I) | Enantioselective Dearomative Cyclization | Modular synthesis of complex polycyclic scaffolds. acs.org |

| Chiral N,N′-dioxide/Mg(OTf)2 Complex | Asymmetric Inverse-Electron-Demand Diels–Alder (IEDDA) | Enantioselective construction of cis-hydroindole scaffolds. nih.gov |

| Chiral Cyclopentadienyl (Cpx) Metal Complexes | Asymmetric C-H Functionalization | Access to privileged chiral scaffolds. snnu.edu.cn |

Strategies for Constructing Complex Polycyclic Frameworks Utilizing the Isoquinoline-Cyclohexenyl Unit

The isoquinoline-cyclohexenyl motif is an excellent starting point for the construction of complex, multi-ring systems. Several synthetic strategies can be employed to elaborate this core structure into more intricate polycyclic frameworks.

One prevalent strategy is the use of intramolecular cycloaddition reactions. acs.org By activating the isoquinoline ring, for example through N-alkylation, it can participate as a 1,3-dipole precursor in cycloadditions with the tethered cyclohexenyl alkene. This approach can lead to the rapid assembly of bridged or fused polycyclic structures with good stereocontrol.

Another powerful method involves dearomatization reactions. Oxidative dearomatization of related phenolic systems has been shown to trigger cascade reactions, including intramolecular Diels-Alder cycloadditions, to form complex polycyclic frameworks in a single step. nih.gov A similar strategy applied to a phenol-containing analogue of 4-(2-cyclohexenyl)isoquinoline could enable the construction of highly complex architectures.

Furthermore, transition metal-catalyzed reactions offer a wealth of possibilities. acs.org Intramolecular Heck reactions, for example, have been used to construct the galanthan (B1235950) skeleton, a core structure in certain isoquinoline alkaloids. researchgate.net A similar intramolecular C-C bond formation between the isoquinoline ring and the cyclohexenyl moiety, facilitated by a palladium or other transition metal catalyst, could be a viable route to novel polycyclic systems. The development of cascade reactions, where multiple bond-forming events occur in a single pot, is particularly attractive for its efficiency and step-economy. bohrium.com

Retrosynthetic Analysis for Complex Chemical Structures Incorporating the 4-(2-Cyclohexenyl)isoquinoline Motif

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. When a complex target molecule contains the 4-(2-cyclohexenyl)isoquinoline motif, this core can be identified as a key strategic fragment, or "synthon." The synthesis can then be planned by disconnecting the target molecule back to this versatile building block.

Consider a hypothetical complex polycyclic natural product containing a fused isoquinoline-cyclohexane ring system. A retrosynthetic analysis might involve the following disconnections:

Final functional group interconversions and ring closures: The final steps might involve the formation of one of the rings in the polycyclic system, for example, through an intramolecular aldol (B89426) condensation or a Ring-Closing Metathesis (RCM) reaction.

Key C-C or C-N bond formations: Disconnecting a key bond that joins the isoquinoline and cyclohexenyl-derived portions of the molecule could lead back to a 4-(2-cyclohexenyl)isoquinoline derivative and a suitable coupling partner. This disconnection might suggest a key synthetic step such as a Heck coupling, a Suzuki coupling, or an intramolecular cyclization.

Simplification to the core scaffold: The analysis would ultimately lead back to the 4-(2-cyclohexenyl)isoquinoline scaffold itself. The synthesis of this starting material would then be considered. A convergent synthesis, such as the condensation of an o-lithiated benzaldehyde (B42025) derivative with a nitrile corresponding to the cyclohexenyl moiety, could be a highly efficient approach. nih.govharvard.edu

This retrosynthetic approach allows chemists to strategically plan the synthesis of complex molecules by recognizing the utility of key building blocks like 4-(2-cyclohexenyl)isoquinoline. The inherent reactivity and structural features of this compound make it a valuable starting point for accessing a wide range of intricate molecular architectures.

Q & A

Basic: What are the recommended synthetic routes for 4-(2-Cyclohexenyl)isoquinoline, and how can reproducibility be ensured?

Methodological Answer:

- Synthetic Routes : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) between cyclohexenyl boronic acids and halogenated isoquinoline precursors. Optimize reaction conditions (temperature, solvent, catalyst loading) based on analogous procedures for chloroisoquinoline derivatives .

- Reproducibility : Document all steps in the experimental section, including catalyst preparation, purification methods (e.g., column chromatography), and characterization data (NMR, HPLC). Follow guidelines for reporting synthetic protocols, such as including raw spectral data in supplementary materials .

Advanced: How can contradictions in spectroscopic data during structural elucidation be resolved?

Methodological Answer:

- Multi-Technique Validation : Cross-validate NMR, IR, and mass spectrometry data with X-ray crystallography (if crystalline). For non-crystalline samples, use computational methods (DFT) to predict spectroscopic patterns and compare with experimental results .

- Purity Assessment : Quantify impurities via HPLC and assess their impact on spectral anomalies. For example, residual solvents in chloroisoquinoline derivatives can distort NMR signals .

Basic: What analytical techniques are critical for characterizing 4-(2-Cyclohexenyl)isoquinoline?

Methodological Answer:

- Core Techniques :

- NMR : Assign proton environments using 2D experiments (COSY, HSQC) to resolve overlapping signals in the cyclohexenyl moiety.

- Mass Spectrometry : Confirm molecular weight and fragmentation patterns via high-resolution MS.

- Elemental Analysis : Verify purity (>95%) by matching calculated and observed C/H/N ratios .

Advanced: How can researchers design experiments to study the compound’s reactivity under varying environmental conditions?

Methodological Answer:

- Controlled Stability Studies : Expose the compound to light, humidity, and oxygen, and monitor degradation via HPLC or UV-Vis spectroscopy. For example, cyclohexenyl groups may undergo oxidation, requiring inert-atmosphere handling .

- Surface Reactivity : Use microspectroscopic imaging (AFM, Raman) to analyze interactions with indoor surfaces, as seen in studies of analogous aromatic compounds .

Basic: What safety protocols are essential when handling 4-(2-Cyclohexenyl)isoquinoline?

Methodological Answer:

- Handling : Use chemical fume hoods, nitrile gloves, and safety goggles. Avoid skin contact, as cyclohexenyl derivatives may irritate mucous membranes .

- Storage : Store in airtight, light-resistant containers under nitrogen to prevent oxidation. Monitor stability via periodic HPLC analysis .

Advanced: How can computational modeling aid in predicting the compound’s pharmacological activity?

Methodological Answer:

- Docking Studies : Use software like AutoDock to simulate interactions with biological targets (e.g., kinases) based on structural analogs (e.g., 4-chloroisoquinoline derivatives) .

- ADME Prediction : Apply QSAR models to estimate bioavailability, metabolic pathways, and toxicity. Validate predictions with in vitro assays (e.g., hepatic microsome stability tests) .

Basic: What strategies optimize yield in large-scale synthesis?

Methodological Answer:

- Catalyst Optimization : Screen ligands (e.g., PCy₃) to enhance Pd-catalyzed coupling efficiency. For example, PCy₃ increased yields in spirocyclic isoquinoline syntheses .

- Scalable Purification : Replace column chromatography with recrystallization or distillation where feasible. Document solvent ratios and cooling rates for reproducibility .

Advanced: How should researchers address discrepancies between theoretical and experimental logP values?

Methodological Answer:

- Experimental LogP : Measure via shake-flask method using octanol/water partitioning. Compare with computational predictions (e.g., ChemAxon).

- Structural Factors : Analyze substituent effects (e.g., cyclohexenyl’s hydrophobicity) and adjust predictive models using regression analysis .

Basic: What are the best practices for documenting synthetic procedures in publications?

Methodological Answer:

- Detailed Reporting : Include exact molar ratios, reaction times, and purification yields. For example, specify if column chromatography used a 9:1 hexane/ethyl acetate gradient .

- Supplementary Data : Provide raw NMR spectra, HPLC chromatograms, and crystallographic CIF files (if applicable) to enhance transparency .

Advanced: How can mechanistic studies elucidate the compound’s role in catalytic cycles?

Methodological Answer:

- Kinetic Profiling : Use stopped-flow spectroscopy to monitor intermediate formation during reactions. For example, track Pd intermediates in cross-coupling reactions .

- Isotopic Labeling : Introduce ¹³C or ²H labels in the cyclohexenyl group to trace bond-breaking/formation steps via NMR or MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.